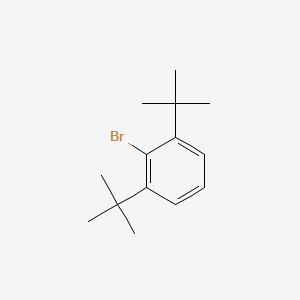
2-Bromo-1,3-di-tert-butylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,3-di-tert-butylbenzene is an organic compound classified as an aromatic bromide. Its structure consists of a benzene ring substituted with two tert-butyl groups and one bromine atom. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-1,3-di-tert-butylbenzene can be synthesized through several methods. One common approach involves the bromination of 1,3-di-tert-butylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine selectively substituting a hydrogen atom on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,3-di-tert-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products can be alcohols or alkanes
Applications De Recherche Scientifique
2-Bromo-1,3-di-tert-butylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Bromo-1,3-di-tert-butylbenzene involves its reactivity as an electrophile. The bromine atom, being electron-withdrawing, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various substitution and coupling reactions, where the compound acts as a key intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-3,5-di-tert-butylbenzene
- 4-Bromo-2,6-di-tert-butylphenol
- 1,3-Di-tert-butylbenzene
Uniqueness
2-Bromo-1,3-di-tert-butylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C14H21Br |
|---|---|
Poids moléculaire |
269.22 g/mol |
Nom IUPAC |
2-bromo-1,3-ditert-butylbenzene |
InChI |
InChI=1S/C14H21Br/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9H,1-6H3 |
Clé InChI |
WVNGSNHHAXMXAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


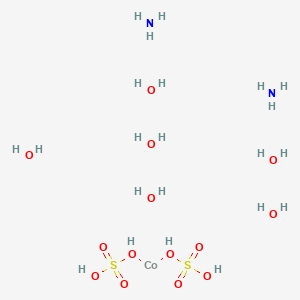
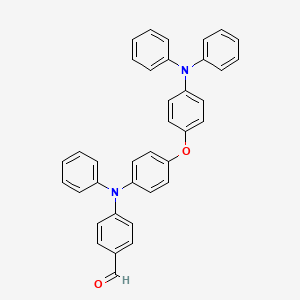
![2-O-tert-butyl 7-O-methyl 3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-2,7-dicarboxylate](/img/structure/B13148091.png)
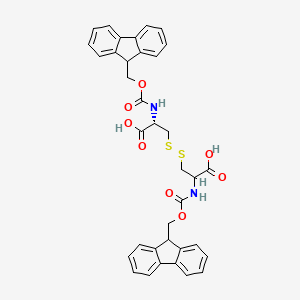

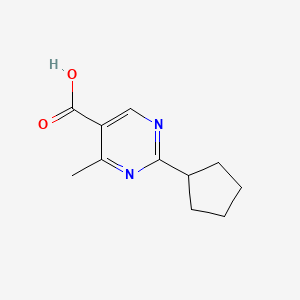

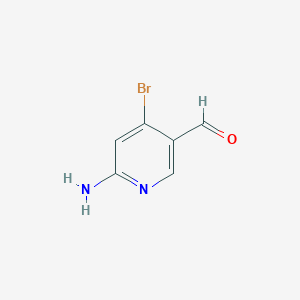
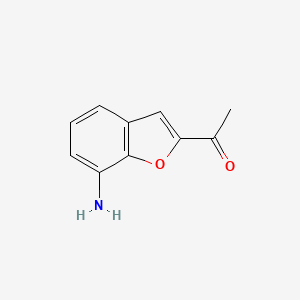
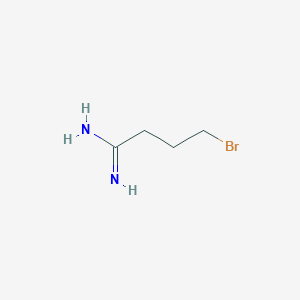
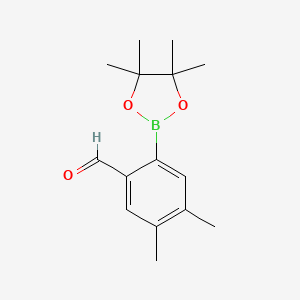
![Ethyl2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13148135.png)
![[3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester](/img/structure/B13148142.png)

